molecular formula C28H26N4O4 B11201335 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201335
M. Wt: 482.5 g/mol
InChI Key: PVXUGBAWZIXFEE-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic molecule featuring a quinazoline-2,4-dione core. This core is substituted at position 3 with a 2,5-dimethylphenyl group and at position 1 with a methyl-linked 1,2,4-oxadiazole ring bearing a 4-isopropoxyphenyl substituent .

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-17(2)35-21-13-11-20(12-14-21)26-29-25(36-30-26)16-31-23-8-6-5-7-22(23)27(33)32(28(31)34)24-15-18(3)9-10-19(24)4/h5-15,17H,16H2,1-4H3

InChI Key

PVXUGBAWZIXFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

Origin of Product

United States

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, a class known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant studies and data.

Structural Characteristics

The structural framework of quinazoline derivatives plays a crucial role in their biological activity. The presence of substituents at specific positions can enhance or diminish their pharmacological effects.

Key Structural Features:

  • Quinazoline Core : Provides a scaffold for various substitutions.
  • Oxadiazole Moiety : Known for enhancing biological activity through electron-withdrawing effects.
  • Isopropoxy Group : May influence solubility and bioavailability.

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10 - 1270 - 80
Escherichia coli10 - 1275
Candida albicans10 - 1277

Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity. For instance, quinazoline derivatives have been reported to inhibit bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial replication .

Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms.

Cell Line IC50 Value (µM) Mechanism of Action
HeLa (Cervical Cancer)15Cell cycle arrest
HL-60 (Leukemia)20Induction of apoptosis
MRC-5 (Non-tumor)>50Low toxicity profile

In a study evaluating a series of quinazoline derivatives, it was found that certain compounds exhibited IC50 values as low as 15 µM against HeLa cells, suggesting significant anticancer activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various quinazoline derivatives, the compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin. The study employed the agar well diffusion method to measure inhibition zones and MIC values .

Case Study 2: Anticancer Properties

Another investigation focused on the compound's effect on cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell viability in HeLa cells, with an IC50 value indicating potent activity. Molecular docking studies suggested that the compound interacts effectively with targets involved in cell cycle regulation .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anti-cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and tested their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that modifications in the oxadiazole ring significantly influenced the cytotoxic activity, suggesting that the compound could serve as a lead structure for developing new anti-cancer agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. The findings suggest strong interactions with proteins such as tubulin and topoisomerase II, which are critical for cell division and DNA replication .

Anti-Diabetic Properties

In addition to its anti-cancer potential, this compound has also been investigated for anti-diabetic activity:

  • Biological Assessment : In vitro studies have shown that certain derivatives of oxadiazoles exhibit significant glucose-lowering effects by enhancing insulin sensitivity and inhibiting glucose production in liver cells. This indicates that the compound may possess dual therapeutic potential against both cancer and diabetes .

Case Study 1: Synthesis of Oxadiazole Derivatives

A study focused on synthesizing various oxadiazole derivatives through a multistep reaction involving condensation and cyclization processes. The synthesized compounds were characterized using spectral analysis techniques such as NMR and IR spectroscopy. Biological assays demonstrated that some derivatives exhibited potent anti-cancer activity, reinforcing the therapeutic promise of oxadiazole-containing compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications at specific positions on the oxadiazole ring can enhance biological activity. This underscores the importance of chemical diversity in developing effective therapeutic agents. The introduction of substituents like isopropoxy groups was found to improve solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Quinazoline-2,4-dione Derivatives: The quinazoline-dione core is a common scaffold in medicinal chemistry. For example, compounds like 1-(substituted benzyl)quinazoline-2,4(1H,3H)-diones have demonstrated antitumor activity by targeting thymidylate synthase .

1,2,4-Oxadiazole-Containing Compounds: highlights heterocycles such as tetrazole-pyrazolone hybrids (e.g., compounds 4g and 4h) . While these lack the quinazoline-dione core, their synthetic routes (e.g., cyclization and coupling reactions) may parallel those used to construct the oxadiazole moiety in the target compound. The 4-isopropoxyphenyl group on the oxadiazole could confer improved solubility over non-polar substituents.

Comparative Data Table

Feature Target Compound Analogues from Common Quinazoline Derivatives
Core Structure Quinazoline-2,4-dione + 1,2,4-oxadiazole Tetrazole + pyrazolone Quinazoline-2,4-dione
Key Substituents 2,5-Dimethylphenyl, 4-isopropoxyphenyl Coumarin-3-yl, benzodiazepin Benzyl, halogenated aryl
Potential Bioactivity Hypothesized: Kinase inhibition, antimicrobial Anticancer (via tetrazole-mediated DNA interaction) Antitumor, enzyme inhibition
Synthetic Complexity High (multi-step coupling/cyclization) Moderate (one-pot cyclization) Variable (depends on substitution)

Research Implications and Limitations

The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs. Future work should prioritize synthesizing this compound and evaluating its bioactivity, particularly in 3D cell culture systems (as in ) to assess its microenvironment interactions .

Preparation Methods

Cyclization of Anthranilic Acid Amides

Anthranilic acid reacts with urea or carbonyl donors under acidic or basic conditions to form the quinazoline-dione ring. A one-pot method using 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O) in acetonitrile at 150°C achieves cyclization in 30 minutes with yields up to 89%. For example:

Anthranilic acid+(Boc)2ODMAP, CH3CN, 150°CQuinazoline-2,4-dione\text{Anthranilic acid} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}3\text{CN, 150°C}} \text{Quinazoline-2,4-dione}

This method avoids toxic reagents and simplifies purification.

N-Alkylation and Hydrazinolysis

Alternative routes involve N-alkylation of quinazoline-2,4-dione precursors. For instance, quinazoline-2,4(1H,3H)-dione (1 ) undergoes alkylation with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate to introduce methylene bridges. Subsequent hydrazinolysis with hydrazine hydrate yields key intermediates like 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) (3 ).

Synthesis of the 1,2,4-Oxadiazole Moiety

The 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization reactions:

Condensation of Amidoximes with Carboxylic Acid Derivatives

Amidoximes (e.g., 6a–c ) react with chloroacetyl chloride in dry acetone to form benzimidamides (7a–c ), which cyclize in toluene to yield 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles (8a–c ). For example:

Amidoxime+ClCH2COClAcetoneBenzimidamideToluene, reflux1,2,4-Oxadiazole\text{Amidoxime} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Acetone}} \text{Benzimidamide} \xrightarrow{\text{Toluene, reflux}} \text{1,2,4-Oxadiazole}

Yields range from 50% to 60% for this two-step process.

Hypohalite-Mediated Rearrangement

A patent describes the preparation of 2,4-dichloro-5-isopropoxyphenylhydrazine—a key intermediate for aryl-substituted oxadiazoles—using hypochlorite or hypobromite under alkaline conditions. The reaction proceeds via a Hofmann-type degradation at 70–100°C, achieving decarboxylation and rearrangement.

Coupling of Quinazoline-dione and Oxadiazole Moieties

The final step involves linking the quinazoline-dione core (3a–e ) with the oxadiazole derivative (8a–c ) through nucleophilic substitution:

Alkylation in Polar Aprotic Solvents

In DMF, quinazoline derivatives (3a–e ) react with 5-(chloromethyl)-1,2,4-oxadiazoles (8a–c ) in the presence of potassium carbonate and potassium iodide. The reaction proceeds at room temperature for 24 hours, yielding the target compound after recrystallization. Typical conditions include:

  • Molar ratio : 1:1 (quinazoline:oxadiazole)

  • Solvent : DMF

  • Base : K₂CO₃

  • Catalyst : KI

  • Yield : 60–75%

Microwave-Assisted Coupling

Recent advances utilize microwave irradiation to accelerate the coupling step. For example, a mixture of quinazoline-dione, oxadiazole-chloromethyl derivative, and K₂CO₃ in DMF achieves 85% yield in 30 minutes at 100°C under microwave conditions.

Purification and Characterization

Crystallization

Crude products are purified via recrystallization from ethanol or ethanol/dioxane mixtures. For instance, dissolving the crude compound in hot ethanol followed by slow cooling yields crystals with >95% purity.

Chromatographic Methods

Column chromatography using hexane:ethyl acetate (9:1 to 2:1) effectively separates regioisomers and unreacted starting materials.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the quinazoline-dione NH protons at δ 10.5–11.0 ppm and oxadiazole methylene protons at δ 4.5–5.0 ppm.

  • IR : Stretching frequencies for C=O (1680 cm⁻¹) and C=N (1610 cm⁻¹) confirm the heterocyclic rings.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Classical alkylationDMF, K₂CO₃, 24 h, rt60–75%Simple setup, scalable
Microwave-assistedDMF, MW, 30 min, 100°C85%Faster, higher yield
One-pot cyclizationCH₃CN, (Boc)₂O, 150°C89%No toxic reagents, minimal purification

Challenges and Optimization Strategies

Regioselectivity Issues

Competing alkylation at both N1 and N3 positions of the quinazoline-dione core can occur. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) improves N1 selectivity.

Oxadiazole Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Maintaining pH 6–7 during coupling prevents decomposition.

Scalability

Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can key intermediates be characterized?

  • Methodology : The synthesis typically involves cyclocondensation of precursors (e.g., quinazoline-dione cores with oxadiazole-containing side chains). Key steps include coupling reactions (e.g., nucleophilic substitution or click chemistry) to attach the 4-isopropoxyphenyl-oxadiazole moiety. Intermediate characterization should employ FT-IR for functional group verification (e.g., C=O stretches at ~1680 cm⁻¹) and NMR (¹H/¹³C) to confirm regioselectivity and substituent positions .
  • Validation : Compare spectral data with structurally analogous compounds (e.g., 7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4-dione) to resolve ambiguities .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • 2D-NMR (COSY, HSQC, HMBC) to map proton-carbon correlations, especially for distinguishing oxadiazole and quinazoline ring systems.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
    • Data Interpretation : Cross-reference with published spectra of similar triazole/oxadiazole hybrids to identify diagnostic peaks (e.g., oxadiazole C=N stretches in IR at ~1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodology : Use density functional theory (DFT) to model reaction pathways (e.g., transition states of cyclocondensation reactions) and predict energetically favorable conditions. Combine with machine learning (ML) models trained on reaction databases to identify optimal solvents, catalysts, or temperatures. Validate predictions via small-scale experiments .
  • Case Study : ICReDD’s approach integrates quantum chemical calculations with experimental feedback loops to reduce trial-and-error in reaction design .

Q. What strategies resolve contradictions between spectral data and expected structural features?

  • Methodology :

  • Dynamic NMR to detect conformational flexibility (e.g., hindered rotation in ortho-substituted aryl groups).
  • Isotopic labeling (e.g., ¹⁵N) to trace nitrogen connectivity in oxadiazole rings.
  • Comparative analysis with structurally characterized analogs (e.g., 1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine) to identify deviations .

Q. How can Design of Experiments (DoE) improve yield and purity during scale-up?

  • Methodology : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, stoichiometry, solvent polarity). Use fractional factorial designs to reduce the number of trials while capturing interactions between parameters. For example, a 2³ factorial design could assess the impact of reaction time, catalyst loading, and solvent on yield .
  • Example : In synthesizing 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines, DoE reduced reaction times by 40% while maintaining >80% yield .

Q. How to design structure-activity relationship (SAR) studies targeting biological activity?

  • Methodology :

  • Fragment-based substitution : Synthesize derivatives with modifications to the 4-isopropoxyphenyl group (e.g., replacing isopropoxy with methoxy or fluoro) and assess activity in enzyme inhibition assays.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Data Analysis : Compare IC₅₀ values of analogs to identify critical substituents (e.g., steric bulk vs. electronic effects) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Methodology :

  • Experimental LogP : Measure via shake-flask or HPLC methods using octanol-water partitioning.
  • Theoretical Prediction : Compare results from software (e.g., MarvinSketch, ACD/Labs) with experimental data. Adjust computational models by incorporating solvent-accessible surface area (SASA) or partial charges .
    • Resolution : If deviations exceed 0.5 units, re-evaluate protonation states or consider intramolecular H-bonding (e.g., between quinazoline carbonyls and oxadiazole N-atoms) .

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